2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
Description
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole is a polycyclic heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-trioxepine ring system. The benzimidazole moiety (a benzene fused to an imidazole ring) is substituted at the 6,7-positions by the trioxepine ring, which contains three oxygen atoms in a seven-membered cyclic ether structure.
Properties
IUPAC Name |
10H-[1,3,5]trioxepino[6,7-f]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(11-3-10-6)2-9-8(1)13-4-12-5-14-9/h1,3H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJQARBWMCQMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C1=NC=N3)OCOCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663428 | |
| Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185840-21-5 | |
| Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole core. The trioxepine ring is then introduced through a series of reactions involving epoxidation and ring closure. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA, interfering with replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in targeted therapies.
Comparison with Similar Compounds
The following comparison focuses on structurally related benzimidazole derivatives and fused heterocycles, drawing from the provided evidence and structural inferences.
Structural and Functional Group Differences
- 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole: Contains a fused trioxepine ring (three oxygen atoms) and a benzimidazole core. The oxygen-rich trioxepine ring likely increases polarity and hydrogen-bonding capacity.
- 2-(3-Chlorophenyl)benzimidazole [28] & 2-(4-Chlorophenyl)benzimidazole [29] : Simple benzimidazoles substituted with a single chlorophenyl group. The chlorine substituent’s position (meta vs. para) influences electronic effects and molecular symmetry .
Physical Properties
| Compound | Melting Point (°C) | LC-MS ([M+H]⁺) | Key NMR Shifts (DMSO-d6) |
|---|---|---|---|
| 2-(3-Chlorophenyl)benzimidazole [28] | 234–236 | 229.04 | δ13.06 (br s, NH), 8.40 (s, aromatic) |
| 2-(4-Chlorophenyl)benzimidazole [29] | 289–291 | 229.04 | δ12.9 (br s, NH), 8.15 (d, J=8 Hz) |
| 2H,4H,6H-Trioxepino-benzimidazole | Not reported | Not reported | Not reported |
Key Observations :
- The trioxepino-benzimidazole’s melting point and spectroscopic data are unavailable in the provided sources. However, the chlorophenyl analogs demonstrate that substituent position significantly impacts melting points (e.g., para-substituted [29] has a higher m.p. due to symmetry).
- LC-MS data for both chlorophenyl analogs ([28], [29]) show identical molecular ion peaks (m/z 229.04), confirming their isomeric relationship. The trioxepino compound’s larger molecular weight would likely result in a higher m/z value.
Biological Activity
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole is a synthetic compound that belongs to the family of benzimidazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases. The unique structure of this compound suggests it may exhibit specific biological activities that merit detailed investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₉N₃O₃
- Molecular Weight : 253.22 g/mol
This compound features a trioxepine ring fused with a benzimidazole moiety, which is responsible for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Anticancer Activity : The compound has shown potential as a selective cytotoxic agent against tumor cells.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
- Mechanism of Action : Understanding the mechanisms behind its biological effects is crucial for developing therapeutic applications.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study investigated the cytotoxic effects of various benzimidazole derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity in hypoxic conditions. The mechanisms involved apoptosis and DNA damage pathways .
-
Proliferation and Apoptosis Tests :
- The WST-1 assay was employed to assess cell proliferation and viability post-treatment with the compound. Results demonstrated a dose-dependent decrease in cell viability in both A549 and WM115 cells. Furthermore, caspase 3/7 assays confirmed that the compound induced apoptosis in these cell lines .
- DNA Damage Assessment :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
